(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride
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Overview
Description
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2. It is a derivative of fluorenylmethyl carbamate and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride typically involves the reaction of fluorenylmethyl chloroformate with methyl(2-(methylamino)ethyl)amine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
Uniqueness
What sets (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly useful in applications where precise inhibition or modification of biochemical pathways is required .
Properties
Molecular Formula |
C19H23ClN2O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-11-12-21(2)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18,20H,11-13H2,1-2H3;1H |
InChI Key |
DQKNBGQVUPDNPG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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